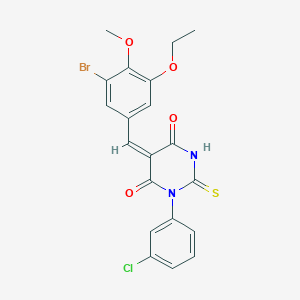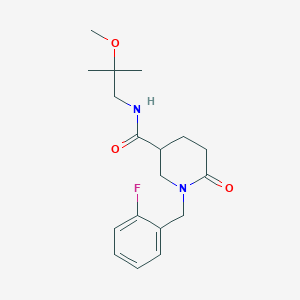![molecular formula C9H16N2O4 B6135330 diethyl [amino(methylamino)methylene]malonate CAS No. 61638-36-6](/img/structure/B6135330.png)
diethyl [amino(methylamino)methylene]malonate
描述
Diethyl [amino(methylamino)methylene]malonate, also known as MADAM, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a malonate derivative that has a unique structure and properties, making it an interesting subject for research.
作用机制
The mechanism of action of diethyl [amino(methylamino)methylene]malonate is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic species in biological systems. This reactivity has been exploited for the development of fluorescent probes for metal ion detection.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor properties in vitro. However, its effects in vivo are not well understood. The compound has also been investigated for its potential to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and other lipids.
实验室实验的优点和局限性
One advantage of diethyl [amino(methylamino)methylene]malonate is its high yield in synthesis. Additionally, its unique structure and properties make it an interesting subject for research. However, the compound is relatively unstable and can undergo hydrolysis in the presence of water. This limits its use in certain applications.
未来方向
There are several future directions for research on diethyl [amino(methylamino)methylene]malonate. One area of interest is the development of more stable derivatives of the compound for use in biological systems. Additionally, the potential anti-inflammatory and anti-tumor properties of this compound should be further investigated in vivo. The compound's reactivity with electrophilic species could also be exploited for the development of new fluorescent probes for metal ion detection. Finally, the synthesis of this compound could be optimized for higher yields and lower costs.
Conclusion:
This compound is a unique compound that has potential applications in various fields, including organic synthesis, metal ion detection, and drug development. Its structure and properties make it an interesting subject for research, and its potential anti-inflammatory and anti-tumor properties make it a promising candidate for further investigation. However, the compound's instability in the presence of water limits its use in certain applications. Further research is needed to fully understand the mechanism of action of this compound and to develop more stable derivatives for use in biological systems.
合成方法
The synthesis of diethyl [amino(methylamino)methylene]malonate involves the reaction of ethyl cyanoacetate with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is a yellow liquid that can be purified through distillation or recrystallization. The yield of this synthesis method is relatively high, making it a cost-effective approach for obtaining this compound.
科学研究应用
Diethyl [amino(methylamino)methylene]malonate has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Additionally, it has been investigated as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-methylcarbamimidoyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-14-8(12)6(7(10)11-3)9(13)15-5-2/h12H,4-5H2,1-3H3,(H2,10,11)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJBLGRFDAOHBW-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NC)N)C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=NC)N)\C(=O)OCC)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366915 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61638-36-6 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6135266.png)
![4-(3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6135277.png)

![4-cyclopentyl-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6135288.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2-piperidinone](/img/structure/B6135297.png)
![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)

![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)